molecular formula C8H7BrOS B3229500 4-Bromo-3-(methylsulfanyl)benzaldehyde CAS No. 1289015-47-9

4-Bromo-3-(methylsulfanyl)benzaldehyde

Cat. No.: B3229500
CAS No.: 1289015-47-9
M. Wt: 231.11 g/mol
InChI Key: CHTLWFRMPJPUFW-UHFFFAOYSA-N
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Description

4-Bromo-3-(methylsulfanyl)benzaldehyde is an organic compound with the molecular formula C8H7BrOS. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the 4-position and a methylsulfanyl group at the 3-position. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(methylsulfanyl)benzaldehyde can be achieved through several methods. One common approach involves the bromination of 3-(methylsulfanyl)benzaldehyde. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and reagent concentration, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(methylsulfanyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can participate in nucleophilic substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Oxidation: 4-Bromo-3-(methylsulfanyl)benzoic acid.

    Reduction: 4-Bromo-3-(methylsulfanyl)benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

4-Bromo-3-(methylsulfanyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(methylsulfanyl)benzaldehyde depends on the specific reaction it undergoes. For example, in Suzuki-Miyaura coupling, the bromine atom is replaced by a new carbon-carbon bond through a palladium-catalyzed process. The aldehyde group can participate in nucleophilic addition reactions, forming various intermediates and products.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-(methylthio)benzaldehyde: Similar structure but with a different substituent at the 3-position.

    3-Bromo-4-methylbenzaldehyde: Similar structure but with different positions of the bromine and methyl groups.

Uniqueness

4-Bromo-3-(methylsulfanyl)benzaldehyde is unique due to the presence of both a bromine atom and a methylsulfanyl group on the benzene ring. This combination of substituents allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-bromo-3-methylsulfanylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrOS/c1-11-8-4-6(5-10)2-3-7(8)9/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTLWFRMPJPUFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601286728
Record name Benzaldehyde, 4-bromo-3-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601286728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289015-47-9
Record name Benzaldehyde, 4-bromo-3-(methylthio)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289015-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 4-bromo-3-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601286728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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